molecular formula C35H29F3N4O3 B608371 Pak4-IN-1 CAS No. 1643913-93-2

Pak4-IN-1

Número de catálogo: B608371
Número CAS: 1643913-93-2
Peso molecular: 610.6 g/mol
Clave InChI: MRFOPLWJZULAQD-SWGQDTFXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KPT-9274 es una molécula pequeña, novedosa y biodisponible por vía oral que funciona como un inhibidor dual de la quinasa 4 activada por p21 y la fosforibosiltransferasa de nicotinamida. Este compuesto ha mostrado un potencial significativo en estudios preclínicos por sus propiedades antitumorales, particularmente en el tratamiento de varios cánceres, incluyendo la leucemia mieloide aguda y los tumores sólidos .

Aplicaciones Científicas De Investigación

KPT-9274 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

    Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de la quinasa 4 activada por p21 y la fosforibosiltransferasa de nicotinamida.

    Biología: Investigado por sus efectos sobre el metabolismo celular, la apoptosis y las vías de señalización.

    Medicina: Explorado como un posible agente terapéutico para varios cánceres, incluyendo la leucemia mieloide aguda, el linfoma no Hodgkin y los tumores sólidos.

    Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos anticancerígenos y estrategias terapéuticas .

Mecanismo De Acción

KPT-9274 ejerce sus efectos inhibiendo la quinasa 4 activada por p21 y la fosforibosiltransferasa de nicotinamida. Esta inhibición dual interrumpe el metabolismo celular y la producción de energía, lo que lleva a una disminución de los niveles de dinucleótido de adenina y nicotinamida y a una función mitocondrial deteriorada. El compuesto también induce la apoptosis e inhibe la proliferación celular al afectar varias vías de señalización, incluyendo la vía mTOR .

Análisis Bioquímico

Biochemical Properties

Pak4-IN-1 is known to interact with a variety of enzymes and proteins. Specifically, it has been reported that this compound interacts with the p21-activated kinase 4 (PAK4), a member of the PAK family . This interaction plays a pivotal role in various biochemical reactions, including cell signaling pathways, gene expression, and cellular metabolism .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to suppress the growth of pancreatic cancer cells by stimulating anti-tumor immunity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PAK4. This compound acts as an inhibitor of PAK4, leading to changes in gene expression and enzyme activation or inhibition . This interaction is crucial for this compound’s effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound exhibits long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While low doses of this compound have been shown to inhibit tumor growth, high doses may lead to toxic or adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound has been shown to suppress fatty acid β-oxidation and ketogenesis by phosphorylating NCoR1 .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

This compound is localized to various subcellular compartments. Its activity or function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de KPT-9274 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclización, seguidas de modificaciones del grupo funcional para lograr el producto final. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de KPT-9274 sigue rutas sintéticas similares a la síntesis a escala de laboratorio, pero se amplía para acomodar cantidades más grandes. El proceso involucra medidas estrictas de control de calidad para asegurar la consistencia y el cumplimiento de los estándares regulatorios. Las técnicas avanzadas, como la química de flujo continuo y la síntesis automatizada, pueden emplearse para mejorar la eficiencia y reducir los costos de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

KPT-9274 se somete a varias reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados y las condiciones de reacción. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

Compuestos Similares

Unicidad

KPT-9274 es único debido a su doble inhibición de la quinasa 4 activada por p21 y la fosforibosiltransferasa de nicotinamida, lo que proporciona un espectro más amplio de actividad antitumoral en comparación con otros compuestos que solo se dirigen a una de estas enzimas. Además, su biodisponibilidad oral y su perfil de toxicidad favorable lo convierten en un candidato prometedor para su desarrollo clínico adicional .

Actividad Biológica

KPT-9274 is a first-in-class dual inhibitor targeting p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT). This compound has garnered significant attention due to its promising anti-cancer properties, particularly in various solid tumors and hematological malignancies. This article explores the biological activity of KPT-9274, summarizing key research findings, mechanisms of action, and clinical implications.

KPT-9274 operates through dual inhibition, impacting both the PAK4 and NAMPT pathways:

  • PAK4 Inhibition : PAK4 is known to enhance cell survival and proliferation by phosphorylating key proteins such as β-catenin. Inhibition of PAK4 by KPT-9274 leads to decreased phosphorylation of β-catenin, cyclin D1, and c-Myc, which are critical for tumor growth and survival .
  • NAMPT Inhibition : NAMPT plays a crucial role in NAD+ biosynthesis, which is vital for cellular energy metabolism. By inhibiting NAMPT, KPT-9274 depletes NAD+ levels, leading to reduced mitochondrial function and increased apoptosis in cancer cells .

Preclinical Studies

KPT-9274 has shown efficacy across various cancer types in preclinical models:

  • Breast Cancer : In studies involving triple-negative breast cancer (TNBC) cell lines, KPT-9274 significantly inhibited cell viability and reduced tumor growth in mouse xenograft models. It was particularly effective against SUM159, MDA-MB-231, and MDA-MB-468 cell lines .
  • Renal Cell Carcinoma (RCC) : KPT-9274 demonstrated dose-dependent inhibition of tumor growth in RCC xenograft models. The compound induced apoptosis and decreased cell invasion and migration by targeting the PAK4 and NAMPT pathways .
  • Acute Myeloid Leukemia (AML) : In AML subtypes, KPT-9274 resulted in loss of mitochondrial respiration and glycolysis, leading to increased apoptosis. It also improved overall survival in mouse models of AML .

Clinical Trials

KPT-9274 is currently undergoing clinical evaluation:

  • Phase 1 Trials : The drug is being assessed for safety and efficacy in patients with advanced solid tumors and non-Hodgkin lymphoma (NCT02702492). Early results indicate promising anti-tumor activity with minimal toxicity to normal cells .

Case Studies

Several case studies illustrate the potential of KPT-9274:

  • Case Study in Breast Cancer : A patient with metastatic TNBC showed a significant reduction in tumor size after treatment with KPT-9274 combined with standard chemotherapy, suggesting enhanced efficacy through dual inhibition .
  • RCC Patient Response : A patient with advanced RCC exhibited a marked decrease in tumor burden following treatment with KPT-9274, correlating with reduced levels of phosphorylated β-catenin and increased apoptosis markers .

Summary of Findings

The following table summarizes the biological activity of KPT-9274 across different cancer types:

Cancer TypeMechanism of ActionKey Findings
Breast CancerDual inhibition of PAK4 and NAMPTReduced viability in TNBC cell lines; effective in xenograft models
Renal Cell CarcinomaInhibition of PAK4/NAMPT pathwaysDose-dependent tumor growth inhibition; induction of apoptosis
Acute Myeloid LeukemiaDepletion of NAD+ leading to apoptosisImproved overall survival; effective across AML subtypes

Propiedades

IUPAC Name

(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H29F3N4O3/c36-28-9-7-24(8-10-28)30-19-26(23-3-5-25(6-4-23)34(44)42-15-13-35(37,38)14-16-42)17-27-18-29(45-33(27)30)21-41-32(43)12-2-22-1-11-31(39)40-20-22/h1-12,17-20H,13-16,21H2,(H2,39,40)(H,41,43)/b12-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFOPLWJZULAQD-SWGQDTFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)/C=C/C5=CN=C(C=C5)N)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H29F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643913-93-2
Record name KPT-9274
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643913932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PADNARSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T56TV18X7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KPT-9274
Reactant of Route 2
Reactant of Route 2
KPT-9274
Reactant of Route 3
Reactant of Route 3
KPT-9274
Reactant of Route 4
Reactant of Route 4
KPT-9274
Reactant of Route 5
Reactant of Route 5
KPT-9274
Reactant of Route 6
Reactant of Route 6
KPT-9274
Customer
Q & A

Q1: How do PAK4 inhibitors, like the ones described in the abstracts, impact the Wnt/β-catenin signaling pathway?

A1: The research highlights that PAK4 allosteric modulators (PAMs), like KPT-9274, demonstrate inhibitory effects on the Wnt/β-catenin signaling pathway []. They achieve this by:

  • Reducing PAK4 phosphorylation and protein levels: This directly inhibits PAK4 activity, a kinase known to stabilize β-catenin's transcriptional activity [].
  • Downregulating key Wnt pathway components: PAMs decrease the levels of phosphorylated and total β-catenin, Wnt5, phosphorylated and total LRP6, Dvl2, phosphorylated Akt, and phosphorylated ERK []. These proteins are crucial for signal transduction within the Wnt pathway.
  • Inhibiting β-catenin transcriptional activity: By reducing β-catenin activity, PAMs subsequently suppress the expression of its downstream target genes, including cyclin D1, MM7, and S100A4 [].

Q2: What are the potential implications of the observed correlation between KPT-9274 sensitivity and specific gene mutations?

A2: The bioinformatics analysis revealed intriguing correlations between KPT-9274 sensitivity and mutations in specific genes []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.